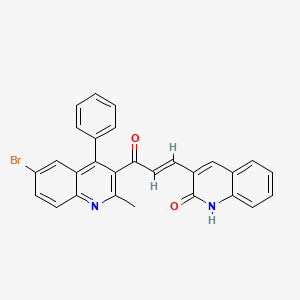![molecular formula C10H18F2N2O2 B2754689 rac-tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate CAS No. 1932402-82-8](/img/structure/B2754689.png)
rac-tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate is a chemical compound with the molecular formula C10H18F2N2O2 and a molecular weight of 236.26 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring substituted with amino and difluoro groups, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
The synthesis of rac-tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclopentyl ring, which is then functionalized with amino and difluoro groups.
Reaction Conditions: The reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
rac-tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and difluoro groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Scientific Research Applications
rac-tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
rac-tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate can be compared with other similar compounds, such as:
rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate: This compound has a hydroxymethyl group instead of the difluoro group, leading to different chemical and biological properties.
rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: This compound has a different stereochemistry and a hydrochloride salt form, which may affect its solubility and reactivity.
rac-tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate: This compound has a cyclopropyl ring and an aminophenyl group, resulting in distinct chemical behavior.
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-5-10(11,12)4-6(7)13/h6-7H,4-5,13H2,1-3H3,(H,14,15)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOONEHWEPPYREX-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(C[C@@H]1N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2754606.png)
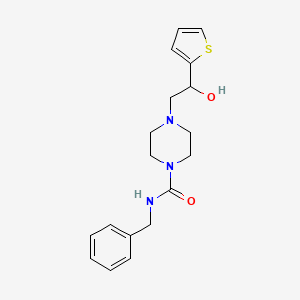
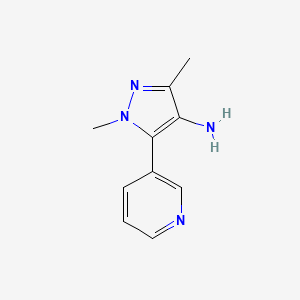
![{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2754610.png)
![N-CYCLOPENTYL-2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2754614.png)

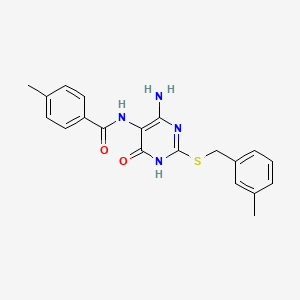
![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2754620.png)
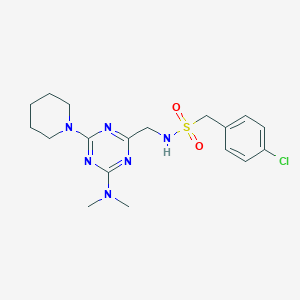
![6-fluoro-N-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)pyridine-3-carboxamide](/img/structure/B2754623.png)
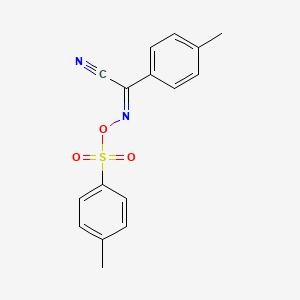
![1-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2754626.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2754627.png)
